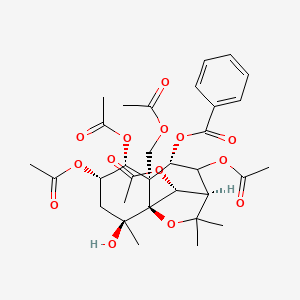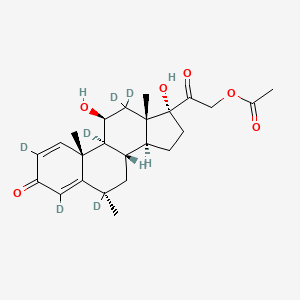
Sea5ekp5LY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sea5ekp5LY involves several steps. The primary synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 4-(trifluoromethoxy)aniline to form an intermediate Schiff base. This intermediate is then cyclized with 2-cyanopyridine under acidic conditions to yield the desired product . The reaction conditions typically involve temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
Sea5ekp5LY undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sea5ekp5LY has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent in various diseases, including cancer and autoimmune disorders.
Biology: It is used in research to study cellular signaling pathways and molecular interactions.
Industry: This compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sea5ekp5LY involves the inhibition of the ASK1-p38 pathway, which plays a crucial role in cellular stress responses and inflammation . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and fibrotic markers, thereby alleviating inflammatory and fibrotic reactions . The molecular targets of this compound include ASK1 (apoptosis signal-regulating kinase 1) and p38 MAPK (mitogen-activated protein kinase) .
Comparison with Similar Compounds
Sea5ekp5LY is unique compared to other N-arylpyridone compounds due to its specific molecular structure and trifluoromethoxyphenyl group, which contribute to its distinct pharmacological properties . Similar compounds include:
1,5-dihydro-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-4H-imidazo(4,5-c)pyridin-4-one: Lacks the trifluoromethoxy group, resulting in different pharmacological effects.
1,5-dihydro-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-4H-imidazo(4,5-c)pyridin-4-one: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in activity and potency.
This compound’s unique structure and properties make it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1590403-33-0 |
|---|---|
Molecular Formula |
C18H14F3N5O2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C18H14F3N5O2/c1-24-10-22-15-16(24)14(11-7-23-25(2)8-11)9-26(17(15)27)12-3-5-13(6-4-12)28-18(19,20)21/h3-10H,1-2H3 |
InChI Key |
ZJBCIWSBSPECFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C=N3)C)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)


![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)



